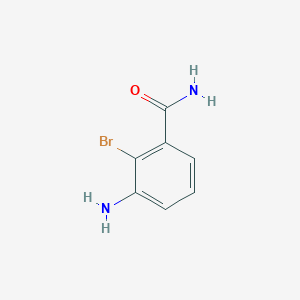
3-Amino-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-bromobenzamide: is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing 3-Amino-2-bromobenzamide involves the direct condensation of 2-amino-3-bromobenzoic acid with ammonia or an amine source.
Ultrasonic Irradiation Method: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications, especially the ultrasonic irradiation method due to its efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Amino-2-bromobenzamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically performed in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents; performed in solvents like toluene or ethanol under inert atmosphere.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amides.
Coupling Reactions: Products include biaryl compounds and other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: 3-Amino-2-bromobenzamide is used as a synthon for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinazolines.
Biology and Medicine:
Factor Xa Inhibitors: Derivatives of 2-aminobenzamide, including this compound, have been studied as direct Factor Xa inhibitors, which play a crucial role in the blood coagulation cascade.
Industry:
Pharmaceutical Intermediates: This compound is used as an intermediate in the synthesis of therapeutic agents and other bioactive molecules.
Mécanisme D'action
The mechanism of action of 3-Amino-2-bromobenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . The presence of the amino and bromine substituents enhances its binding affinity and specificity towards the target enzyme.
Comparaison Avec Des Composés Similaires
2-Amino-5-bromo-3-iodobenzamide: This compound is similar in structure but has an additional iodine atom, which can influence its reactivity and applications.
2-Amino-3-bromobenzoic Acid: This compound lacks the amide group, which significantly alters its chemical properties and applications.
Uniqueness:
3-Amino-2-bromobenzamide: is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
3-amino-2-bromobenzamide |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) |
Clé InChI |
NHSGNHIVYXCVOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


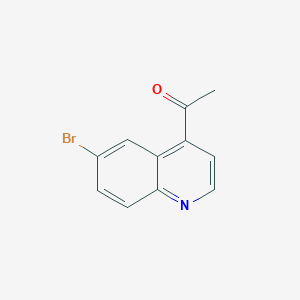
![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
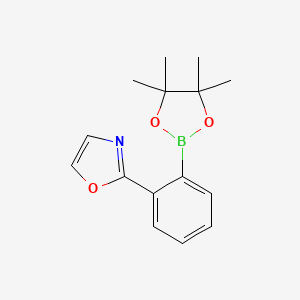
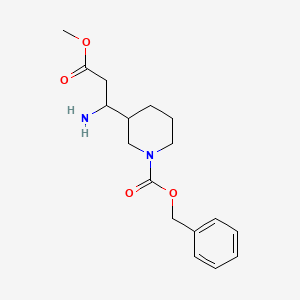

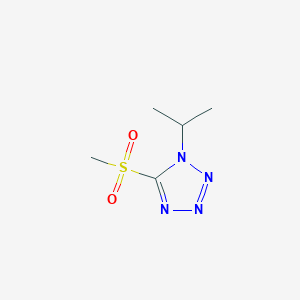


![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)
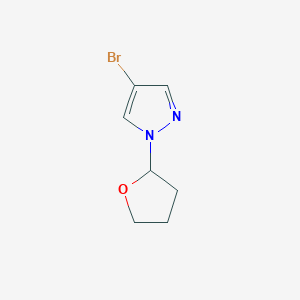
![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)

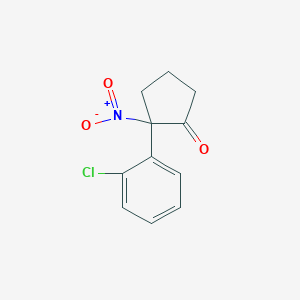
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
